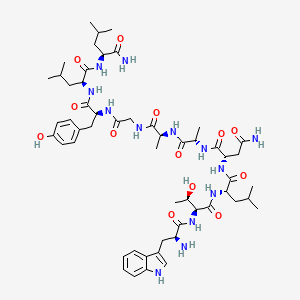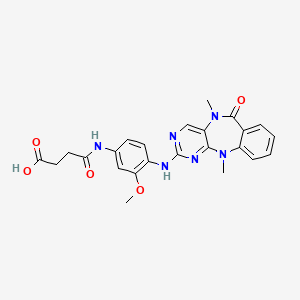
N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide is an organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thiourea under basic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions using phenol derivatives and suitable leaving groups.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the thiazole derivative with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce functional groups such as carbonyls.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Phenol derivatives, alkyl halides, bases like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring and phenoxy group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity, modulate receptor function, and interfere with cellular signaling pathways, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Methyl-1,3-thiazol-2-yl)benzamide
- N-(4-Methyl-1,3-thiazol-2-yl)-2-phenoxyacetamide
- N-(4-Methyl-1,3-thiazol-2-yl)-4-phenoxybutyramide
Uniqueness
N-(4-Methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the phenoxy group enhances its lipophilicity and potential for membrane permeability, while the thiazole ring contributes to its stability and reactivity.
Eigenschaften
Molekularformel |
C17H14N2O2S |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide |
InChI |
InChI=1S/C17H14N2O2S/c1-12-11-22-17(18-12)19-16(20)13-6-5-9-15(10-13)21-14-7-3-2-4-8-14/h2-11H,1H3,(H,18,19,20) |
InChI-Schlüssel |
KZKCURLGSBGETL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B12370332.png)
![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)


![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one](/img/structure/B12370357.png)
![1-[(6-Bromanyl-1,3-Benzodioxol-5-Yl)methyl]-4-Chloranyl-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B12370358.png)
![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12370359.png)


